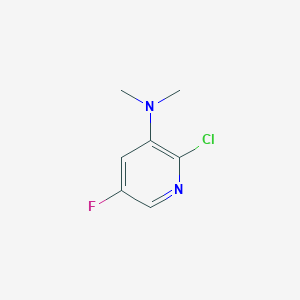

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-クロロ-5-フルオロ-N,N-ジメチルピリジン-3-アミンは、分子式C7H8ClFN2の化学化合物です。ピリジン環が塩素、フッ素、およびジメチルアミン基で置換されているピリジンファミリーに属しています。

準備方法

合成経路および反応条件

2-クロロ-5-フルオロ-N,N-ジメチルピリジン-3-アミンの合成は、通常、ピリジン誘導体のフッ素化と塩素化を含みます。一般的な方法の1つは、2-アミノピリジンをフッ化水素酸中で亜硝酸ナトリウムと反応させてフッ素原子を導入することです。 塩素化工程は、制御された条件下で塩化チオニルまたは五塩化リンなどの試薬を用いて達成できます .

工業的生産方法

この化合物の工業的生産には、同様の方法を用いた大規模合成が関与する場合がありますが、収率と純度を高めるために最適化されています。 連続フローリアクターと高度な精製技術の使用により、商業用途向けの2-クロロ-5-フルオロ-N,N-ジメチルピリジン-3-アミンの効率的な生産が保証されます .

化学反応の分析

反応の種類

2-クロロ-5-フルオロ-N,N-ジメチルピリジン-3-アミンは、次のようなさまざまな化学反応を起こします。

置換反応: 塩素原子とフッ素原子は、求核性試薬または求電子性試薬を用いて他の官能基で置換できます。

酸化と還元: この化合物は、特定の条件下で酸化または還元して、異なる誘導体を形成することができます。

カップリング反応: より複雑な分子を形成するために、カップリング反応に参加することができます.

一般的な試薬と条件

置換: 水素化ナトリウム、tert-ブトキシドカリウム、および有機リチウム化合物などの試薬が一般的に使用されます。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はさまざまな置換ピリジンを生成する可能性があり、酸化と還元は化合物の異なる酸化状態につながる可能性があります .

科学的研究の応用

2-クロロ-5-フルオロ-N,N-ジメチルピリジン-3-アミンは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。

医学: 薬物開発における潜在的な用途と抗菌剤として探求されています。

作用機序

2-クロロ-5-フルオロ-N,N-ジメチルピリジン-3-アミンの作用機序には、特定の分子標的との相互作用が含まれます。塩素原子とフッ素原子の存在により、反応性とさまざまな生体分子との安定な複合体を形成する能力が向上します。 この化合物は、酵素、受容体、および他のタンパク質と相互作用し、それらの活性を影響を与え、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物

- 5-クロロ-3-フルオロ-N,N-ジメチルピリジン-2-アミン

- 2-フルオロ-5-フルオロアルコキシピリジン

- 3-ブロモ-2-ニトロピリジン

独自性

2-クロロ-5-フルオロ-N,N-ジメチルピリジン-3-アミンは、ピリジン環における特定の置換パターンによりユニークであり、独特の化学的および物理的特性を与えています。 塩素原子とフッ素原子の組み合わせとジメチルアミン基により、研究と産業におけるさまざまな用途に適した汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

- 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine

- 2-Fluoro-5-fluoroalkoxypyridines

- 3-Bromo-2-nitropyridine

Uniqueness

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms, along with the dimethylamine group, makes it a versatile compound for various applications in research and industry .

生物活性

2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of chlorine and fluorine substituents, which may enhance its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Structure:

- Molecular Formula: C7H9ClFN2

- Molecular Weight: 156.61 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC1=CC(=C(N=C1)Cl)N(C)C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on the spectrum of activity is limited.

Anticancer Properties

A significant area of research focuses on its anticancer potential. Studies have demonstrated that similar pyridine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, fluorinated phenylethynyl-substituted heterocycles have shown effectiveness against colorectal cancer cells by inhibiting cyclin D1 and inducing cyclin-dependent kinase inhibitor-1 (CDKI) .

The mechanism of action for this compound is thought to involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. This compound may act as an inhibitor of methionine S-adenosyltransferase (MAT), which plays a critical role in cellular methylation processes .

Research Findings and Case Studies

Detailed Case Study: Inhibition of Cyclin D1

A study published in November 2017 explored the effects of fluorinated heterocycles, including those with similar structures to this compound, on cyclin D1 expression in LS174T colon cancer cells. The results indicated a significant reduction in cyclin D1 levels, correlating with decreased cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that the presence of electron-withdrawing groups (like chlorine and fluorine) enhances its biological activity. The positioning of these substituents on the pyridine ring is crucial for optimal interaction with biological targets.

特性

分子式 |

C7H8ClFN2 |

|---|---|

分子量 |

174.60 g/mol |

IUPAC名 |

2-chloro-5-fluoro-N,N-dimethylpyridin-3-amine |

InChI |

InChI=1S/C7H8ClFN2/c1-11(2)6-3-5(9)4-10-7(6)8/h3-4H,1-2H3 |

InChIキー |

FGIGQMWRYCHBAU-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=C(N=CC(=C1)F)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。